4-Methoxycinnamaldehyde

Catalog No.
S1524635
CAS No.
24680-50-0
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxycinnamaldehyde

CAS Number

24680-50-0

Product Name

4-Methoxycinnamaldehyde

IUPAC Name

(E)-3-(4-methoxyphenyl)prop-2-enal

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3/b3-2+

InChI Key

AXCXHFKZHDEKTP-NSCUHMNNSA-N

SMILES

COC1=CC=C(C=C1)C=CC=O

Solubility

insoluble in water; soluble in fats
moderately soluble (in ethanol)

Synonyms

(2E)-3-(4-Methoxyphenyl)-2-propenal; (E)-3-(4-Methoxyphenyl)-2-propenal; (E)-p-Methoxy-Cinnamaldehyde; (2E)-3-(4-Methoxyphenyl)-2-propenal; (E)-3-(4-Methoxyphenyl)-2-propenal; (E)-3-(4-Methoxyphenyl)propenal; (E)-3-(4-Methoxyphenyl)propenal; (E)-4-Me

Canonical SMILES

COC1=CC=C(C=C1)C=CC=O

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C=O

    Anticancer Potential

      Scientific Field: Oncology

      Summary: 4-Methoxycinnamaldehyde, a compound found in cinnamon, has demonstrated anticancer properties. It inhibits cancer cell invasion and metastasis and induces apoptosis (programmed cell death).

      Methods/Experimental Procedures: Researchers used the MTT assay to assess the impact of 4-methoxycinnamaldehyde on cancer cells (e.g., C-33A cells). Flow cytometry confirmed apoptosis induction.

      Results/Outcomes: The compound showed dose-dependent anticancer effects, with an IC50 of 110 μM.

4-Methoxycinnamaldehyde is an organic compound with the molecular formula C₁₀H₁₀O₂. It is characterized by a methoxy group attached to the phenyl ring of a cinnamaldehyde structure. This compound is primarily derived from the plant Agastache rugosa, which is known for its bioactive properties. The compound appears as a light orange to yellow crystalline powder and has a melting point ranging from 57 to 61 °C .

The specific mechanism of action of 4-Methoxycinnamaldehyde remains unclear. However, its structural similarity to cinnamaldehyde, known for its anti-inflammatory and antioxidant properties, suggests potential similar activities []. Further research is needed to elucidate its mechanism in biological systems.

Typical of aldehydes and aromatic compounds. Notable reactions include:

  • Condensation Reactions: It can participate in aldol condensation, reacting with other carbonyl compounds to form β-hydroxy aldehydes or ketones.
  • Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Oxidation: Under oxidative conditions, the aldehyde can be oxidized to a carboxylic acid.

These reactions highlight its versatility in organic synthesis and potential applications in creating more complex molecules .

4-Methoxycinnamaldehyde exhibits significant biological activities, including:

  • Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential as a health supplement.
  • Anti-inflammatory Effects: Studies indicate that it may inhibit inflammatory pathways, making it of interest for treating inflammatory diseases .
  • Antimicrobial Activity: The compound demonstrates antibacterial and antifungal properties, suggesting its utility in pharmaceuticals and food preservation.

These biological activities make 4-Methoxycinnamaldehyde a candidate for further research in pharmacology and natural product chemistry .

The synthesis of 4-Methoxycinnamaldehyde can be achieved through several methods:

  • From Cinnamaldehyde: A common method involves the methylation of cinnamaldehyde using methyl iodide in the presence of a base like potassium carbonate.
  • Direct Extraction: It can also be extracted from Agastache rugosa through steam distillation or solvent extraction methods, isolating the compound from plant material .
  • Synthetic Routes: Various synthetic routes involving aromatic substitution or condensation reactions are also documented, allowing for the production of this compound in laboratory settings .

4-Methoxycinnamaldehyde has diverse applications:

  • Pharmaceuticals: Due to its biological activities, it is explored for potential therapeutic uses in treating inflammation and infections.
  • Food Industry: Its antimicrobial properties make it suitable for use as a natural preservative in food products.
  • Cosmetics: The compound is also investigated for incorporation into cosmetic formulations due to its antioxidant properties .

Research on the interaction of 4-Methoxycinnamaldehyde with biological systems has revealed several interesting findings:

  • Protein Kinase Modulation: It has been shown to modulate protein kinase C pathways, which are crucial in various cellular processes including immune responses .
  • Synergistic Effects: Studies suggest that when combined with other phytochemicals, 4-Methoxycinnamaldehyde may enhance therapeutic effects, particularly in anti-inflammatory and antioxidant applications.

These interactions underline the compound's potential as a multifaceted agent in health and disease management .

Several compounds share structural similarities with 4-Methoxycinnamaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Properties
CinnamaldehydeContains no methoxy groupWell-known flavoring agent
2-MethoxycinnamaldehydeMethoxy group at position 2Different biological activity profile
EugenolContains an allyl group instead of aldehydeStrong aromatic properties
VanillinContains a hydroxyl groupWidely used as a flavoring agent

While these compounds share similar frameworks, 4-Methoxycinnamaldehyde's unique methoxy positioning contributes to its distinct biological activities and applications, differentiating it from its relatives .

Physical Description

Solid
White to yellowish crystals, spicy floral odou

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

162.068079557 g/mol

Monoisotopic Mass

162.068079557 g/mol

Boiling Point

160.00 °C. @ 3.00 mm Hg

Heavy Atom Count

12

Melting Point

58 - 59 °C

UNII

54098389BL

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24680-50-0
1963-36-6

Wikipedia

4-Methoxycinnamaldehyde

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Propenal, 3-(4-methoxyphenyl)-: ACTIVE

Dates

Modify: 2023-08-15
Raup et al. Cooperative catalysis by carbenes and Lewis acids in a highly stereoselective route to gamma-lactams. Nature Chemistry, doi: 10.1038/nchem.727, published online 18 July 2010 http://www.nature.com/nchem
Guo et al. Switchable selectivity in an NHC-catalysed dearomatizing annulation reaction. Nature Chemistry, doi: 10.1038/nchem.2337, published online 31 August 2015 http://www.nature.com/nchem

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